molecular formula C20H15NO3S B11468948 5-Oxo-3,7-diphenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3,7-diphenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11468948
M. Wt: 349.4 g/mol
InChI Key: LMCATMMZRMMYFV-UHFFFAOYSA-N
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Description

5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other thieno[3,2-b]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of 5-OXO-3,7-DIPHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific structural features and potential biological activities. Its thieno[3,2-b]pyridine core and functional groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

5-oxo-3,7-diphenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H15NO3S/c22-15-11-14(12-7-3-1-4-8-12)18-17(21-15)16(19(25-18)20(23)24)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,21,22)(H,23,24)

InChI Key

LMCATMMZRMMYFV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=CC=C4

Origin of Product

United States

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